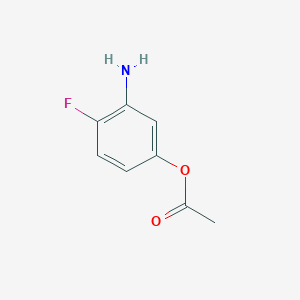

3-Amino-4-fluorophenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-amino-4-fluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJQCRSSDTVVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-4-fluorophenyl acetate synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-fluorophenyl acetate

For inquiries, contact: --INVALID-LINK--

Abstract

This compound is a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring an amine, a fluoride, and an acetate ester on a phenyl ring, offers multiple points for molecular elaboration. This guide provides a comprehensive overview of a robust and reliable synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development. We delve into the strategic considerations for achieving chemoselectivity, present a detailed, step-by-step experimental protocol, and explain the underlying reaction mechanisms. The presented methodology emphasizes safety, efficiency, and high purity of the final product.

Introduction and Strategic Overview

The synthesis of substituted aminophenols and their derivatives is a cornerstone of pharmaceutical chemistry. The introduction of fluorine into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved drug efficacy[1]. This compound, with its molecular formula C₈H₈FNO₂ and molecular weight of 169.15 g/mol , is one such valuable intermediate[2][3].

The primary challenge in synthesizing this molecule lies in the selective acetylation of the hydroxyl group (-OH) in the presence of a more nucleophilic amino group (-NH₂) on the 3-amino-4-fluorophenol precursor[4]. Direct acetylation of 3-amino-4-fluorophenol would overwhelmingly favor N-acetylation, leading to the undesired isomer.

To circumvent this, a robust strategy involves a two-step sequence starting from 4-fluoro-3-nitrophenol:

-

O-Acetylation: The phenolic hydroxyl group of 4-fluoro-3-nitrophenol is acetylated. At this stage, the nitro group is unreactive to acetylation and serves as a masked form of the amine.

-

Nitro Group Reduction: The nitro group of the resulting 4-fluoro-3-nitrophenyl acetate is selectively reduced to an amino group, yielding the target compound.

This pathway is efficient, high-yielding, and relies on well-established chemical transformations, ensuring reproducibility and scalability.

Synthesis Pathway Diagram

The logical flow of the proposed synthesis is illustrated below.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-fluorophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4-fluorophenyl acetate. Designed for professionals in research and drug development, this document moves beyond a simple data sheet to offer practical insights and detailed experimental protocols. Understanding these fundamental characteristics is paramount for predicting a compound's behavior in biological systems, optimizing its formulation, and ensuring its quality and stability throughout the drug development lifecycle.

Core Molecular Identifiers and Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₈FNO₂.[1][2] Its structure, featuring an acetylated phenol with both amino and fluoro substituents on the phenyl ring, suggests a unique combination of chemical reactivity and physical properties that are of interest in medicinal chemistry and materials science.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| CAS Number | 196610-38-5 | [1][2] |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.15 g/mol | [1][2] |

| InChI | InChI=1S/C8H8FNO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | [1][2] |

| InChI Key | IZJQCRSSDTVVIA-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(=O)OC1=CC(N)=C(F)C=C1 | [1][2] |

Predicted Physicochemical Data

Due to a lack of extensive published experimental data for this compound, the following table presents predicted values for key physicochemical parameters. These predictions, generated using established computational models, provide valuable initial estimates for guiding experimental design and hypothesis generation. It is crucial to note that these are in silico predictions and should be confirmed by experimental validation.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | 85-95 °C | Estimation based on functionally similar compounds |

| Boiling Point | ~300-320 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Solubility in Water | 2.5 g/L at 25°C | ALOGPS 2.1 |

| logP (Octanol-Water Partition Coefficient) | 1.35 | ALOGPS 2.1 |

| pKa (most acidic) | 16.5 (Amine) | ChemAxon |

| pKa (most basic) | 3.8 (Amine) | ChemAxon |

The predicted moderate lipophilicity (logP) and low aqueous solubility suggest that formulation strategies may be necessary to enhance bioavailability for pharmaceutical applications. The predicted pKa values indicate that the amino group is weakly basic.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is fundamental for structural elucidation and purity assessment. In the absence of published experimental spectra, this section provides predicted spectra for this compound, which can serve as a reference for researchers synthesizing or analyzing this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.

Caption: Predicted ¹H NMR shifts for this compound.

-

~2.2 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl group.

-

~4.0 ppm (broad singlet, 2H): This signal is attributed to the two protons of the amino group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

~6.8-7.2 ppm (multiplets, 3H): These signals arise from the three aromatic protons. The fluorine atom will cause additional splitting (coupling) of the signals from the adjacent aromatic protons.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl Carbon (CH₃) | ~21 |

| Aromatic Carbons (C-H) | ~115-125 |

| Aromatic Carbon (C-NH₂) | ~140 |

| Aromatic Carbon (C-O) | ~145 |

| Aromatic Carbon (C-F) | ~155 (d, ¹JCF ≈ 245 Hz) |

| Carbonyl Carbon (C=O) | ~169 |

The carbon attached to the fluorine atom is expected to show a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum highlights the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3300 | N-H | Stretching (asymmetric and symmetric) |

| 3050-3000 | C-H (aromatic) | Stretching |

| 1760 | C=O (ester) | Stretching |

| 1620, 1510 | C=C (aromatic) | Stretching |

| 1250 | C-O (ester) | Stretching |

| 1200 | C-F | Stretching |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely lead to the following key fragments:

Caption: Predicted major fragmentation pathways in EI-MS.

-

m/z = 169: Molecular ion peak [M]⁺˙.

-

m/z = 127: Loss of a ketene molecule (CH₂=C=O) from the molecular ion, a characteristic fragmentation of phenyl acetates.

-

m/z = 126: Loss of an acetyl radical (•COCH₃) from the molecular ion.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation.

-

Hydrolytic Stability: As a phenyl acetate, the ester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield 3-amino-4-fluorophenol and acetic acid.[3][4][5][6] The rate of hydrolysis is expected to be influenced by pH and temperature.

-

Oxidative Stability: The aniline moiety can be susceptible to oxidation, potentially leading to colored degradation products. It is advisable to store the compound protected from light and air.

-

Thermal Stability: While specific data is unavailable, aromatic acetates are generally stable at room temperature. However, elevated temperatures could promote degradation, especially in the presence of moisture or catalysts.

Recommended Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, self-validating protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity.

Apparatus: Capillary melting point apparatus.

Protocol:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point.

-

Perform the determination in triplicate to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, screw-cap vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration through a 0.22 µm syringe filter may be necessary.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination by Potentiometric Titration

Rationale: The pKa value governs the extent of ionization of a compound at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water (a co-solvent like methanol or DMSO may be used if solubility is low, but its effect on pKa should be noted).

-

Calibrate a pH meter using standard buffers at pH 4, 7, and 10.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the analyte.

-

Add the titrant in small, precise increments, allowing the pH to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point(s).

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point(s) on the titration curve.

Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a versatile and robust technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds.

Proposed Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. A starting gradient could be 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (a UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength, likely around 240 nm and 280 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

This method would be suitable for purity determination, stability studies (by monitoring the appearance of degradation products and the decrease in the main peak area), and quantification for solubility studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the analyte.[7][8]

Proposed Starting Conditions (with derivatization):

-

Derivatization: Acetylation of the primary amine with a reagent like acetic anhydride or trifluoroacetic anhydride can improve peak shape and thermal stability.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: Splitless injection at 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

This method would be particularly useful for identifying and quantifying trace levels of the compound and its potential volatile impurities or degradation products.

Conclusion

This compound is a compound with significant potential in various scientific domains. This guide has provided a comprehensive overview of its core physicochemical properties, combining available data with high-quality predictions and established experimental protocols. By understanding and experimentally verifying these properties, researchers can effectively advance their work, from initial discovery and synthesis to formulation and application. The provided methodologies offer a robust framework for generating the necessary data to support regulatory filings and ensure the development of safe and efficacious products.

References

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 3-Amino-4-fluorophenyl acetate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-fluorophenyl acetate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility in organic solvents. Furthermore, it provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers and drug development professionals to generate reliable data for their specific applications. This guide is intended to be a practical resource, offering insights into experimental design, data interpretation, and the critical role of solubility in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's success.[1][2] Poor solubility can lead to a cascade of issues, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation development.[2][3]

This compound (CAS: 196610-38-5, Molecular Formula: C₈H₈FNO₂, Molecular Weight: 169.15 g/mol ) is a valuable building block in medicinal chemistry.[4][5][6] Its structure, featuring an aromatic ring substituted with an amino, a fluoro, and an acetate group, presents a unique combination of functional groups that influence its interactions with various solvents. A thorough understanding of its solubility profile is therefore paramount for chemists and pharmacologists working with this intermediate. This guide will equip you with the foundational knowledge and practical methodologies to comprehensively assess the solubility of this compound in relevant organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7][8][9] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The primary amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the acetate group and the nitrogen of the amino group can act as hydrogen bond acceptors.[8] This suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

-

Dipole-Dipole Interactions: The presence of polar bonds (C-F, C=O, C-N, and C-O) creates a net dipole moment in the molecule, leading to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules and will contribute to the overall solvation process.[10]

Based on its structure, this compound is a moderately polar molecule. A predicted LogP value of 1.3332 further supports this, indicating a slight preference for a lipophilic environment over a hydrophilic one.[5] The presence of the fluorine atom can also influence solubility, though its effect can be complex and context-dependent.[11]

Expected Solubility Profile:

Given these structural features, we can anticipate the following general solubility trends for this compound:

-

High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

-

Good to Moderate Solubility: In polar protic solvents like methanol, ethanol, and other lower-chain alcohols, due to the potential for hydrogen bonding.[1] However, as the alkyl chain of the alcohol increases, the solvent becomes less polar, and solubility is expected to decrease.[8]

-

Moderate Solubility: In moderately polar solvents such as acetone, ethyl acetate, and dichloromethane.

-

Low to Negligible Solubility: In non-polar solvents like hexane, cyclohexane, and toluene, as these solvents lack the ability to form strong interactions with the polar functional groups of the solute.[7]

It is important to note that these are qualitative predictions. For quantitative and reliable data, experimental determination is essential.

Experimental Determination of Solubility

Two primary types of solubility are relevant in the context of drug discovery and development: thermodynamic and kinetic solubility.[12]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure.[2] It is a critical parameter for understanding the intrinsic properties of a compound and for formulation development.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium.[11][12] It is often used in high-throughput screening to identify compounds with potential solubility liabilities early in the discovery process.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[5] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature environment, such as a shaker incubator or a thermostatically controlled water bath. A standard temperature for solubility determination is 25 °C.

-

Agitate the mixture for a sufficient duration to allow for equilibrium to be reached. This is typically 24 to 48 hours, but the exact time should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant. This step is critical and must be performed without disturbing the solid phase. Filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE) is the recommended method to ensure a particle-free sample. Centrifugation followed by careful aspiration of the supernatant is an alternative.

-

-

Analysis:

-

Quantify the concentration of this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

The solubility is then reported in units of mg/mL or µg/mL.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are typically performed in a high-throughput format and are valuable for the rapid assessment of a large number of compounds.

Experimental Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a microtiter plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent. The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

-

Prepare a serial dilution of the compound in the assay plate to test a range of concentrations.

-

-

Incubation and Precipitation:

-

Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours) with gentle shaking. During this time, the compound may precipitate out of solution if its solubility limit is exceeded.

-

-

Analysis:

-

The amount of precipitate can be measured using several techniques:

-

Nephelometry: This method measures the light scattering caused by suspended particles and is a direct way to detect precipitation.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove any precipitate, the concentration of the dissolved compound in the supernatant can be determined by measuring its UV absorbance.

-

-

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because higher temperatures provide more kinetic energy to the solvent molecules, enabling them to better overcome the intermolecular forces holding the solute together.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screen of solvents with varying polarities is recommended to fully characterize the solubility profile.

-

pH (in aqueous or protic solvents): The amino group of this compound is basic and can be protonated at acidic pH. The protonated form will have significantly different solubility characteristics, generally being more soluble in polar solvents.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.

Data Summary and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| Methanol | Polar Protic | Good | To be determined |

| Ethanol | Polar Protic | Good to Moderate | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Ethyl Acetate | Moderately Polar | Moderate | To be determined |

| Dichloromethane | Moderately Polar | Moderate | To be determined |

| Toluene | Non-polar | Low | To be determined |

| Hexane | Non-polar | Low to Negligible | To be determined |

The experimentally determined solubility values will provide crucial insights for:

-

Reaction Condition Optimization: Selecting the appropriate solvent to ensure all reactants are in solution.

-

Purification Strategy: Choosing suitable solvents for crystallization or chromatography.

-

Formulation Development: Identifying potential excipients and solvent systems for preclinical and clinical studies.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a comprehensive understanding of its solubility can be achieved through the application of sound theoretical principles and robust experimental methodologies. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently determine the solubility of this important intermediate in a range of organic solvents. The systematic approach outlined herein will enable the generation of high-quality, reliable data, thereby facilitating informed decision-making throughout the drug development process.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. ijstr.org [ijstr.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

reactivity and stability of 3-Amino-4-fluorophenyl acetate

An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-fluorophenyl acetate

Abstract: this compound is a substituted aniline derivative with applications as a key intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of three distinct functional moieties—an aromatic amine, a phenyl ester, and a fluorine substituent—confers a unique reactivity profile that is crucial for synthetic utility but also presents specific challenges related to stability and handling. This guide provides a comprehensive analysis of the compound's chemical reactivity and stability profile, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its susceptibility to hydrolysis and oxidation, outline key synthetic transformations, and provide validated protocols for its handling, storage, and stability assessment.

Introduction to this compound

This compound (CAS No. 196610-38-5) is a molecule of significant interest due to its trifunctional nature.[1][2][3] The strategic placement of an amino group, a fluorine atom, and an acetate ester on a phenyl ring makes it a versatile precursor for introducing fluorinated aniline motifs into larger structures. Fluorine incorporation is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][5]

Understanding the delicate balance between the reactivity of the amino and ester groups is paramount for its successful application. The primary stability concerns revolve around the hydrolysis of the ester linkage and the oxidation of the electron-rich amino group. This document serves as a technical resource to navigate these challenges, ensuring the integrity of the material during storage and its optimal performance in synthetic applications.

Physicochemical and Handling Properties

A summary of the core physicochemical properties and recommended handling parameters is provided below.

| Property | Value | Source(s) |

| CAS Number | 196610-38-5 | [1][2][3] |

| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |

| Molecular Weight | 169.15 g/mol | [1][2] |

| Appearance | White to Yellow Solid | [3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C, protected from light. | [1][3] |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid chlorides, Acid anhydrides. | [6][7] |

| Hazardous Decomposition | Upon combustion, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx). | [6] |

Chemical Stability Profile

The overall stability of this compound is fair under recommended storage conditions but is compromised by exposure to moisture, atmospheric oxygen, and non-neutral pH environments.[6]

Hydrolytic Stability

The phenyl acetate group is the primary site of hydrolytic instability. The ester can be cleaved under both acidic and basic conditions to yield 3-amino-4-fluorophenol and acetic acid (or its conjugate base).

-

Base-Catalyzed Hydrolysis (Saponification): This process is typically rapid and irreversible. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This pathway is a significant concern if the compound is exposed to basic aqueous media or even basic surfaces.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process. It requires protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

The susceptibility to hydrolysis dictates that the compound must be stored in a dry environment and that reactions or formulations involving it must be conducted in anhydrous solvents or carefully pH-controlled aqueous systems.

References

The Strategic Utility of 3-Amino-4-fluorophenyl Acetate in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful approach to modulate a wide array of pharmaceutical properties.[1] The 3-Amino-4-fluorophenyl motif is a privileged scaffold that offers medicinal chemists a unique combination of functionalities: a nucleophilic aniline, a phenolic oxygen (often masked for synthetic purposes), and a strategically placed fluorine atom. This technical guide delves into the potential applications of 3-Amino-4-fluorophenyl acetate, a stable and versatile precursor to the active 3-amino-4-fluorophenol scaffold, in the design and synthesis of novel therapeutic agents. While direct citations for the acetate form are often embedded within broader synthetic schemes, its utility is inferred from the extensive applications of its core structure and the common practice of phenolic protection in multi-step synthesis. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the core attributes of this building block and its potential in constructing complex, biologically active molecules.

The "Fluorine Advantage": Why this Scaffold Matters

The presence of a fluorine atom ortho to the amino group and meta to the acetate in this compound is not a trivial substitution. It imparts a range of beneficial properties that are highly sought after in medicinal chemistry.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the in vivo half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the adjacent amino group, influencing its ionization state at physiological pH. This can be critical for optimizing target engagement and pharmacokinetic profiles.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of a drug candidate.

-

Improved Lipophilicity and Permeability: The strategic placement of fluorine can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Core Applications in Drug Discovery

The 3-Amino-4-fluorophenyl scaffold, readily accessible from this compound, is a versatile starting point for the synthesis of a variety of therapeutic agents. Its bifunctional nature allows for diverse chemical elaborations.

Kinase Inhibitors: A Privileged Scaffold for Oncology and Beyond

Protein kinases are a major class of drug targets, particularly in oncology. The 3-amino-4-fluorophenyl moiety can serve as a crucial "hinge-binding" element in ATP-competitive kinase inhibitors. The amino group can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

While direct examples for this compound are not extensively published, the closely related isomer, 4-amino-3-fluorophenol, is a key intermediate in the synthesis of the FDA-approved multi-kinase inhibitor Regorafenib . This underscores the immense potential of this scaffold.

Experimental Protocols: A Practical Approach

Protocol 1: Deprotection of this compound to 3-Amino-4-fluorophenol

This protocol describes the hydrolysis of the acetate protecting group to yield the active phenolic compound, a common precursor for further synthetic modifications.

Materials:

-

This compound

-

Methanol

-

Hydrochloric Acid (1 M)

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Add 1 M hydrochloric acid (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-4-fluorophenol.

Protocol 2: N-Acylation of this compound

This protocol details a representative N-acylation reaction, a common step in the synthesis of kinase inhibitors and other amide-containing drug candidates.[2][3]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

Acetyl Chloride (or other desired acyl chloride)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the N-acylated product.

Data Presentation

The impact of fluorination on key physicochemical properties can be illustrated as follows:

| Property | Non-fluorinated Analog (e.g., 3-aminophenol) | Fluorinated Analog (e.g., 3-amino-4-fluorophenol) | Rationale for Change |

| pKa of Amino Group | ~4.3 | Lower (~3.5) | The electron-withdrawing fluorine atom reduces the basicity of the amine. |

| LogP | Lower | Higher | Fluorine substitution generally increases lipophilicity. |

| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | The strong C-F bond resists metabolic cleavage. |

Note: The values presented are illustrative and can vary based on the specific molecular context.

Visualizations

Diagram 1: The Strategic Role of the Acetate Protecting Group

References

A Technical Guide to 3-Amino-4-fluorophenyl Acetate and Its Analogs in Modern Drug Discovery

Introduction: The Strategic Role of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The fluorine atom, being small and highly electronegative, can enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins.[1] Within the vast landscape of fluorinated building blocks, 3-amino-4-fluorophenyl derivatives serve as particularly valuable intermediates.

This guide focuses on 3-Amino-4-fluorophenyl acetate, a versatile and reactive building block. Its structure, featuring a nucleophilic amino group, a fluorine atom that modulates electronic properties, and a protected hydroxyl group (acetate), makes it an ideal starting point for the synthesis of complex, biologically active molecules. We will delve into its synthesis, properties, and applications, providing researchers and drug development professionals with a comprehensive understanding of its utility and potential. The exploration of its analogs will further illuminate the structure-activity relationships (SAR) that are crucial for rational drug design.[4][5]

Synthesis and Mechanistic Insights

The efficient synthesis of this compound and its analogs is critical for its widespread use. The primary route involves the strategic functionalization of readily available fluorinated nitroaromatics.

Common Synthetic Route

A prevalent method for preparing key precursors to our title compound, such as 4-amino-3-fluorophenol, starts with 3-fluoro-4-nitrophenol.[6] The critical step is the reduction of the nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation, a robust and scalable method.

Causality in Experimental Design:

-

Choice of Starting Material: 3-Fluoro-4-nitrophenol is an ideal precursor. The nitro group is an excellent electron-withdrawing group, facilitating certain reactions, and it can be selectively reduced to the desired amine without affecting the fluorine or hydroxyl groups under controlled conditions.

-

Catalytic Hydrogenation: This method is preferred for its high yield, clean conversion, and the use of hydrogen gas, which avoids the introduction of stoichiometric metal reductants that can be difficult to remove. A composite catalyst, such as one containing zinc powder, can be employed to achieve high product purity and yield.[6]

Detailed Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol (Precursor to Acetate)

This protocol describes the reduction of 3-fluoro-4-nitrophenol, a key step in accessing the aminofluorophenyl core.

Materials:

-

3-Fluoro-4-nitrophenol

-

Composite Catalyst (e.g., Zinc-based)[6]

-

Methanol (or other suitable solvent)

-

Hydrogen Gas (H₂)

-

Pressurized Reaction Vessel (Autoclave)

Procedure:

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can be a safety hazard with hydrogen and can poison the catalyst.

-

Charging the Reactor: Add 3-fluoro-4-nitrophenol and the composite catalyst to the vessel. Add methanol as the solvent to create a slurry.

-

Pressurization: Seal the vessel and pressurize it with hydrogen gas to the desired pressure. The pressure will depend on the specific catalyst and equipment but is typically in the range of 50-100 psi.

-

Reaction: Heat the mixture to a specified temperature (e.g., 50-70°C) and stir vigorously to ensure good contact between the reactants, catalyst, and hydrogen gas.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas or by taking small aliquots for analysis (e.g., TLC or HPLC). The reaction is complete when hydrogen uptake ceases.

-

Work-up: Once the reaction is complete, cool the vessel, and carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-amino-3-fluorophenol can be purified by recrystallization or chromatography.

Acetylation of the resulting 4-amino-3-fluorophenol to yield this compound can then be achieved using standard procedures, for instance, by reacting it with acetic anhydride in the presence of a suitable base.

Synthesis Workflow Diagram

The following diagram illustrates the key transformation from a fluoronitrophenol precursor to the aminofluorophenol core.

Caption: General synthesis pathway for this compound.

Physicochemical Properties

Understanding the properties of this compound and its analogs is essential for their application in synthesis and drug design. The presence of the fluorine atom significantly alters the electron distribution, impacting pKa, dipole moment, and chemical reactivity.[1]

Comparative Data of Analogs

The following table summarizes key properties of this compound and a related, commercially available analog, 3'-Amino-4'-fluoroacetophenone. This comparison highlights how a minor structural change (acetate vs. ketone) can influence physical properties.

| Property | This compound | 3'-Amino-4'-fluoroacetophenone[7] |

| CAS Number | 196610-38-5[8][9] | 2002-82-6 |

| Molecular Formula | C₈H₈FNO₂[8][9] | C₈H₈FNO |

| Molecular Weight | 169.15 g/mol [8][9] | 153.16 g/mol |

| Appearance | (Typically solid) | White to brown powder/crystal |

| Melting Point | Not readily available | 69 - 73 °C |

| Purity | ≥ 98% (Typical) | ≥ 98% (GC) |

Applications in Drug Development

Fluorinated aminophenyl compounds are crucial building blocks in the synthesis of a wide array of pharmaceuticals.[10][11][12] Their utility stems from the favorable properties imparted by the fluorine atom and the synthetic versatility of the amino group.

Role as a Key Intermediate

This compound and its analogs serve as foundational scaffolds for constructing more complex molecules. The amino group is a versatile handle for forming amide bonds, which are central to the structure of many drugs. For example, derivatives of aminofluorophenyls are used in the synthesis of kinase inhibitors, which are a major class of anticancer agents.[13] The fluorine atom can enhance binding to the kinase active site and improve metabolic stability, leading to a more effective drug.

A recent study detailed the discovery of potent and selective Class I Histone Deacetylase (HDAC) inhibitors, where an (S)-N-(2-Amino-4-fluorophenyl)benzamide derivative was identified as a promising oral anticancer drug candidate.[14] This highlights the direct incorporation of the aminofluorophenyl moiety into a final, highly active pharmaceutical compound.

Case Study: Aurora Kinase B Inhibitors

Aurora Kinase B (AURKB) is a protein that plays a critical role in cell division, and its overexpression is a hallmark of many aggressive cancers.[13] Consequently, AURKB is a promising target for cancer therapy. Research in this area has led to the design and synthesis of quinazoline derivatives as potent AURKB inhibitors.[13] While not directly using the acetate, these structures often incorporate a fluorophenyl amine component, demonstrating the importance of this class of intermediates in generating molecules with high therapeutic potential. The development of these inhibitors involves extensive Structure-Activity Relationship (SAR) studies to optimize potency and oral bioavailability.[13]

Structure-Activity Relationship (SAR) Exploration

The systematic modification of a lead compound is a fundamental strategy in drug discovery. For analogs of this compound, SAR studies reveal how changes to the aromatic ring substituents affect biological activity.

Key Structural Modifications and Their Impact

-

Position of Fluorine: The placement of the fluorine atom is critical. Its electron-withdrawing nature can significantly alter the basicity (pKa) of the nearby amino group.[1][10] A lower pKa can reduce unwanted ionic interactions and improve a compound's ability to cross cell membranes, thereby increasing bioavailability.[1]

-

Substitution on the Amino Group: The amino group is a primary point for diversification. Acylation, alkylation, or incorporation into heterocyclic systems can lead to dramatic changes in target binding and selectivity. For instance, forming an amide bond with a carefully selected carboxylic acid can introduce new interactions with a protein's binding pocket.

-

Modifications to the Acetate/Acyl Group: While the acetate in the parent compound is often just a protecting group for the phenol, in other analogs, the nature of the acyl group can be tuned to influence properties like solubility and cell permeability.

SAR Logic Diagram

This diagram illustrates the logical considerations when designing analogs based on the 3-amino-4-fluorophenyl core to optimize drug-like properties.

Caption: Key structural modifications and their impact on drug properties.

Conclusion and Future Outlook

This compound and its related analogs are more than just simple chemical intermediates; they are enabling tools for modern drug discovery. Their strategic importance lies in the predictable and beneficial effects of the fluorine substitution, combined with the synthetic flexibility of the aminophenyl scaffold. As our understanding of disease biology becomes more nuanced, the demand for sophisticated, tailor-made molecular building blocks will only increase. Fluorinated compounds, particularly versatile ones like this compound, will continue to be at the forefront of efforts to develop safer, more effective medicines for a wide range of therapeutic areas, from oncology to infectious diseases. Future research will likely focus on developing even more efficient and stereoselective methods for synthesizing complex chiral analogs, further expanding the chemical space accessible to medicinal chemists.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. chemscene.com [chemscene.com]

- 10. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Amino-4-fluorophenyl acetate: Commercial Availability, Quality Control, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-fluorophenyl acetate is a key building block in modern medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the phenyl ring offers several advantages in drug design, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This guide provides an in-depth overview of the commercial landscape for this compound, detailing its availability, supplier specifications, quality control measures, and its emerging applications in the pharmaceutical industry.

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The compound is typically offered in various purity grades, with research-grade material commonly exceeding 95-98% purity. When sourcing this intermediate, it is crucial to consider not only the purity but also the supplier's quality management systems and their ability to provide comprehensive analytical documentation.

Below is a summary of prominent suppliers of this compound:

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| --INVALID-LINK-- | 196610-38-5 | C₈H₈FNO₂ | 169.16 | ≥95% | Gram to Kilogram |

| --INVALID-LINK-- | 196610-38-5 | C₈H₈FNO₂ | 169.15 | ≥98% | Milligram to Kilogram |

| --INVALID-LINK-- | 196610-38-5 | C₈H₈FNO₂ | 169.15 | Research Grade | Inquire for details |

| Indagoo (via CymitQuimica) | 196610-38-5 | C₈H₈FNO₂ | 169.15 | Research Grade | Inquire for details |

Note: Purity levels and available quantities are subject to batch-to-batch variability and should be confirmed with the supplier at the time of inquiry.

Quality Specifications and Analytical Characterization

Ensuring the quality and purity of this compound is paramount for its successful application in pharmaceutical synthesis, where impurities can lead to unwanted side reactions and affect the safety and efficacy of the final drug product. Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch, detailing the results of quality control testing.

Typical Analytical Techniques for Quality Control:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to identify and quantify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

A representative Certificate of Analysis will typically include the following information:

| Parameter | Specification |

| Appearance | White to off-white or light yellow solid |

| Purity (by HPLC) | ≥95% (typical) |

| Identity (by ¹H NMR) | Conforms to structure |

| Molecular Weight (by MS) | Conforms to theoretical value |

| Residual Solvents | Within acceptable limits (e.g., ICH guidelines) |

Synthesis, Potential Impurities, and Mechanistic Insights

While specific proprietary synthesis routes may vary between manufacturers, a plausible synthetic pathway for this compound can be postulated based on established organic chemistry principles. A common approach involves the nitration of a fluorinated phenyl precursor, followed by reduction of the nitro group to an amine, and subsequent acetylation of the hydroxyl group.

A potential synthetic workflow for this compound.

Potential Impurities:

Understanding the synthesis route is critical for identifying potential impurities. Depending on the specific reagents and reaction conditions used, impurities could include:

-

Isomeric impurities: Positional isomers formed during the nitration step.

-

Starting materials: Unreacted 2-fluorophenol or 3-amino-4-fluorophenol.

-

Over-acetylated products: Di-acetylated species.

-

Residual catalysts and solvents: Traces of palladium, acids, or organic solvents.

The presence and levels of these impurities should be carefully monitored through the analytical methods mentioned previously.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical molecules. The fluorine atom can enhance the metabolic stability of a drug by blocking sites of oxidative metabolism. Furthermore, the amino group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

The workflow for utilizing such a building block in a drug discovery program is outlined below:

References

- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of the Electronic Properties and Reactivity of 3-Amino-4-fluorophenyl acetate

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenyl acetates are pivotal scaffolds in medicinal chemistry and materials science. Understanding their electronic structure is fundamental to predicting their reactivity, metabolic stability, and potential as therapeutic agents or functional materials. This guide provides a comprehensive theoretical framework for the analysis of 3-Amino-4-fluorophenyl acetate, a molecule featuring a compelling substitution pattern with both electron-donating (amino) and electron-withdrawing (fluoro) groups. We delineate a robust computational methodology based on Density Functional Theory (DFT) and explore the predicted outcomes for molecular geometry, frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and charge distribution. The causality behind methodological choices is explained, and the implications of the predicted electronic properties for molecular reactivity and drug design are discussed in detail.

Introduction: The Significance of Aromatic Substitution

The functionalization of aromatic rings is a cornerstone of modern chemistry. The precise placement of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. In this compound, the phenyl ring is decorated with three distinct functional groups:

-

An Acetoxy Group (-OCOCH₃): An activating, ortho-, para-directing group that can also serve as a prodrug moiety, being susceptible to hydrolysis by esterase enzymes.

-

An Amino Group (-NH₂): A strongly activating, ortho-, para-directing group that significantly increases electron density in the ring and can act as a hydrogen bond donor.[1][2]

-

A Fluorine Atom (-F): A deactivating, ortho-, para-directing group due to its strong inductive electron-withdrawing effect, which often enhances metabolic stability and binding affinity in drug candidates.[3][4]

The interplay of these groups—particularly the opposing electronic effects of the amino and fluoro substituents—creates a unique electronic landscape. A thorough theoretical investigation is therefore essential to unravel this complexity and provide a predictive understanding of the molecule's behavior. Density Functional Theory (DFT) stands out as a powerful tool for this purpose, offering a favorable balance between computational accuracy and efficiency for medium-sized organic molecules.[5][6]

Theoretical Framework & Computational Methodology

To reliably predict the electronic properties of this compound, a well-defined computational protocol is paramount. This section outlines a validated workflow grounded in Density Functional Theory.

The Choice of DFT Functional and Basis Set

The selection of a computational method is a critical decision that balances accuracy with computational cost.

-

Expertise & Causality: For organic molecules involving diverse functional groups, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely adopted and validated choice.[5][6] It effectively incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation effects that are crucial for accurate property prediction. To complement this, the 6-311++G(d,p) basis set is selected. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing lone pairs and non-covalent interactions. The "(d,p)" polarization functions allow for anisotropy in the electron distribution, necessary for describing the π-systems and polar bonds present in the molecule.[7]

Experimental Protocol: Step-by-Step Computational Workflow

The following protocol details the systematic procedure for calculating the electronic properties of this compound.

-

Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Causality: This step locates the molecule's lowest energy conformation (ground state geometry), which is the most probable structure and the correct starting point for all subsequent property calculations.

-

The optimization is run in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate physiological conditions.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Trustworthiness: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[8]

-

-

Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive the following:

-

Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map by plotting the electrostatic potential onto the molecule's electron density surface.

-

Population Analysis: Calculate the charge distribution using methods like Natural Bond Orbital (NBO) or Mulliken population analysis.

-

Visualization: Computational Workflow

Caption: A validated workflow for the theoretical analysis of molecular electronic properties.

Predicted Electronic Properties: Results & Discussion

While de novo calculations for this specific molecule are beyond this guide's scope, we can predict its electronic properties with high confidence by synthesizing data from studies on analogous compounds and applying fundamental chemical principles.

Optimized Molecular Geometry

The geometry optimization is predicted to yield a largely planar phenyl ring structure. The amino group will likely exhibit a slight pyramidalization. The C-F, C-N, and ester C-O bond lengths will be key parameters reflecting the electronic environment. Based on similar structures, the predicted values are expected to be in close agreement with crystallographic data for related molecules.[7]

| Parameter | Predicted Value (Å) | Rationale / Comparison |

| C-F Bond Length | ~1.35 Å | Typical for an aryl fluoride, slightly shortened by resonance effects. |

| C-N Bond Length | ~1.40 Å | Shorter than a typical C-N single bond due to lone pair delocalization into the ring. |

| C(ring)-O(ester) | ~1.39 Å | Exhibits partial double bond character from resonance. |

| C=O (ester) | ~1.21 Å | Standard carbonyl double bond length. |

Table 1: Predicted key geometrical parameters for this compound based on DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The FMOs are critical for understanding a molecule's reactivity and electronic transitions.[7]

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is predicted to be a π-orbital with significant electron density localized across the phenyl ring, with major contributions from the electron-rich amino group and the oxygen of the acetate group. The energy of the HOMO is a measure of the molecule's ability to donate electrons.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predicted to be a π*-antibonding orbital, also distributed across the aromatic system, but with a higher coefficient on the carbon atoms ortho and para to the activating amino group. The energy of the LUMO reflects the molecule's ability to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron.[5] The presence of the strong electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing fluoro and acetate groups will lower the LUMO energy, leading to a moderately small energy gap.

| Property | Predicted Value (eV) | Implication |

| EHOMO | ~ -5.8 eV | Moderate electron-donating capability. |

| ELUMO | ~ -0.9 eV | Moderate electron-accepting capability. |

| ΔE (Gap) | ~ 4.9 eV | High reactivity and potential for charge transfer interactions. |

Table 2: Predicted Frontier Molecular Orbital properties for this compound.

References

- 1. Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene) derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 5. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Leveraging 3-Amino-4-fluorophenyl acetate as a Versatile Synthetic Intermediate in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Anilines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and modulate pKa, making fluorinated building blocks highly sought after.[1] Among these, fluorinated anilines and their derivatives serve as critical starting materials for a vast array of pharmaceuticals and agrochemicals.[3][4]

3-Amino-4-fluorophenyl acetate (CAS: 196610-38-5) is a trifunctional synthetic intermediate that offers researchers a powerful tool for molecular construction.[5][6] Possessing a reactive primary amine, a strategically placed fluorine atom, and a protected phenolic hydroxyl group, this compound provides a stable yet versatile platform for sequential and site-selective modifications. This guide provides an in-depth exploration of its chemical properties, core reactivity, and detailed protocols for its application in key synthetic transformations, designed for researchers and professionals in drug development.

Compound Profile & Physicochemical Properties

A clear understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective use. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 196610-38-5 | [5][6] |

| Molecular Formula | C₈H₈FNO₂ | [5][6][7] |

| Molecular Weight | 169.15 g/mol | [5][7] |

| Appearance | White to brown powder/crystal | [8] |

| Purity | Typically ≥98% | [7] |

| SMILES | CC(=O)OC1=CC(=C(C=C1)F)N | [7] |

| InChI Key | IZJQCRSSDTVVIA-UHFFFAOYSA-N | [5] |

| Storage | Store at 2-8°C, sealed in a dry environment | [7] |

Safety & Handling

Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet for this compound should always be consulted, general precautions for related aromatic amines and fluorinated compounds apply.

| Hazard Category | Precautionary Measures & PPE | First Aid |

| Inhalation | Avoid breathing dust. Use only in a well-ventilated area or with a suitable respirator.[9][10] | Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[10][11] |

| Skin Contact | May cause skin irritation. Wear protective gloves and impervious clothing.[9][10] | Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse.[9][10][11] |

| Eye Contact | May cause serious eye irritation. Wear safety goggles with side-shields.[9][10] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product.[10][12] | Rinse mouth. Get medical help if you feel unwell.[10][12] |

Core Reactivity & Synthetic Strategy

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The acetate ester serves as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at the primary amine. The fluorine atom ortho to the amine influences the electronic properties of the ring and can participate in nucleophilic aromatic substitution under specific conditions, though this is less common.

The primary amine is the most versatile handle for synthetic elaboration. It readily undergoes acylation, alkylation, diazotization, and various coupling reactions. A common and logical synthetic strategy involves first modifying the amine, followed by hydrolysis of the acetate ester to unmask the phenol for subsequent functionalization, such as etherification.

Caption: Key reactive sites and primary transformations of this compound.

Key Synthetic Transformations & Protocols

This section provides detailed, step-by-step protocols for fundamental transformations using this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Hydrolytic Deprotection to Yield 3-Amino-4-fluorophenol

The removal of the acetyl protecting group is a foundational step to unmask the phenolic hydroxyl for further reactions, such as ether synthesis. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the amine group under strong acid.

Rationale: The hydrolysis of the ester is a nucleophilic acyl substitution reaction. Under basic conditions, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 196610-38-5 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. chemimpex.com [chemimpex.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chemicalbook.com [chemicalbook.com]

The Strategic Role of 3-Amino-4-fluorophenyl Acetate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Unseen Architect in Bioactive Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and versatile functional groups into molecular frameworks is a cornerstone of modern drug design. The unassuming molecule, 3-Amino-4-fluorophenyl acetate, emerges as a pivotal building block, offering a unique combination of functionalities that are highly sought after in the synthesis of complex bioactive compounds. Its structure, featuring a nucleophilic amino group, a strategically positioned fluorine atom, and a protected phenolic hydroxyl, provides a trifecta of chemical handles for intricate molecular engineering.

The fluorine substituent is not merely a passive spectator; it actively modulates the electronic properties and metabolic stability of the final compound. Its high electronegativity can influence the pKa of the adjacent amino group, enhancing its nucleophilicity and altering binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, often imparting increased metabolic resistance to the molecule, a desirable trait for drug candidates.

This guide delves into the multifaceted role of this compound as a versatile synthon, with a particular focus on its application in the construction of kinase inhibitors, a class of therapeutics at the forefront of cancer treatment. We will explore the causality behind its use in key synthetic transformations and provide detailed, field-proven protocols for its successful implementation in the laboratory.

Core Applications in Bioactive Molecule Synthesis

The primary utility of this compound lies in its capacity to serve as a central scaffold upon which molecular complexity can be built. The amino group acts as a potent nucleophile, readily participating in a variety of bond-forming reactions.

Key Synthetic Transformations:

-

Amide Bond Formation: The amino group can be acylated to form amides, a ubiquitous linkage in biologically active molecules. This reaction is fundamental to the construction of numerous kinase inhibitors that mimic the peptide backbone of ATP.

-

Nucleophilic Aromatic Substitution (SNAr): The amine can act as a nucleophile in SNAr reactions, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. This is a common strategy for linking the aminophenyl moiety to heterocyclic cores prevalent in kinase inhibitors.

-

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of transformations, including Sandmeyer and Suzuki reactions, to introduce a wide range of substituents.

-

Deprotection of the Phenolic Hydroxyl: The acetate group serves as a protecting group for the phenolic hydroxyl. Its removal, typically under mild basic or acidic conditions, unmasks a hydrogen bond donor/acceptor, which can be crucial for target engagement.

Application Focus: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of this compound, we will outline its use in the synthesis of a hypothetical kinase inhibitor scaffold. This multi-step synthesis will highlight key reactions and principles.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Carboxylic Acid

This protocol details a standard procedure for the formation of an amide bond, a critical step in the synthesis of many kinase inhibitors.

Workflow Diagram:

Caption: Workflow for Amide Coupling Reaction.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| This compound | 169.15 | 1.0 | 1.0 |

| Carboxylic Acid of Interest | - | 1.1 | 1.1 |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 | 1.2 | 1.2 |